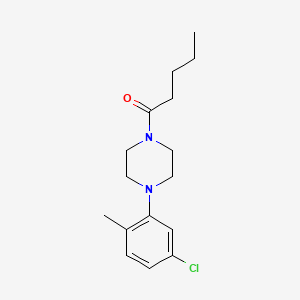
1-(5-chloro-2-methylphenyl)-4-pentanoylpiperazine
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-pentanoylpiperazine, also known as CPP-109, is a compound that has gained attention in the scientific community due to its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
1-(5-chloro-2-methylphenyl)-4-pentanoylpiperazine works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for breaking down cocaine in the body. By inhibiting BChE, this compound increases the levels of cocaine in the brain, leading to increased dopamine release and reduced cravings for the drug. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the reward pathway in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the brain, leading to reduced cravings for cocaine and alcohol. It also modulates the activity of GABA receptors, which can affect the reward pathway in the brain. This compound has been well-tolerated in animal studies and has not shown any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-chloro-2-methylphenyl)-4-pentanoylpiperazine is its potent inhibitory activity against BChE, making it a useful tool in studying the effects of cocaine on the brain. However, its specificity for BChE may limit its use in studying other neurological disorders. Additionally, the high cost of this compound may limit its availability for lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-4-pentanoylpiperazine. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in treating addiction. Finally, the development of more cost-effective synthesis methods for this compound could increase its availability for lab experiments and potential clinical use.
In conclusion, this compound is a compound that has shown promise in treating addiction and other neurological disorders. Its potent inhibitory activity against BChE and modulation of GABA receptors make it a useful tool in studying the effects of cocaine on the brain. Further research is needed to determine its potential use in treating other neurological disorders and to develop more cost-effective synthesis methods.
Applications De Recherche Scientifique
1-(5-chloro-2-methylphenyl)-4-pentanoylpiperazine has been extensively studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It is a potent inhibitor of the enzyme responsible for breaking down cocaine in the body, leading to increased levels of dopamine in the brain. This increase in dopamine can reduce the cravings and withdrawal symptoms associated with cocaine addiction. This compound has also been shown to reduce alcohol consumption in animal models.
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-4-5-16(20)19-10-8-18(9-11-19)15-12-14(17)7-6-13(15)2/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVUGPYUVTZYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4430490.png)
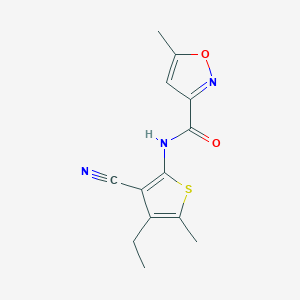
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4430501.png)
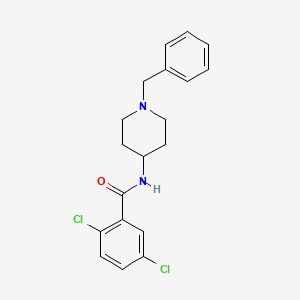
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)

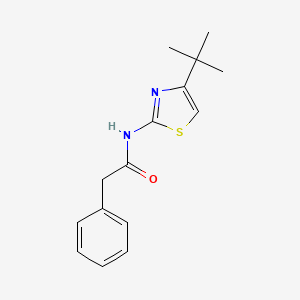
![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)
![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
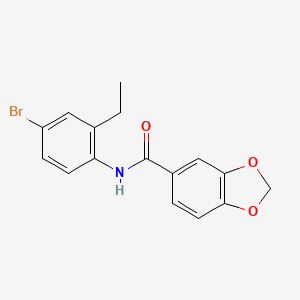
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperazine](/img/structure/B4430557.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B4430565.png)
![1-(cyclopentylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430569.png)
![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)